3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-27-21(13-20(26-27)17-4-6-18(23)7-5-17)22(29)25-14-16-8-11-28(12-9-16)19-3-2-10-24-15-19/h2-7,10,13,15-16H,8-9,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJAHRCPEBZQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy against various targets, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.46 g/mol. The structural characteristics include:
- Pyrazole core : Central to its biological activity.
- Fluorophenyl group : Enhances lipophilicity and potentially modulates receptor interactions.
- Pyridine-piperidine moiety : Implicated in receptor binding and activity modulation.
Research indicates that this compound exhibits multiple mechanisms of action depending on its target:
- Antimicrobial Activity : Initial studies suggest that derivatives of pyrazole compounds can exhibit bactericidal effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies demonstrated that modifications to the pyrazole core can significantly enhance potency against multidrug-resistant strains, with minimum inhibitory concentrations (MICs) reported as low as <0.5 μM in certain derivatives .
- Cannabinoid Receptor Modulation : Compounds similar to this pyrazole have been shown to interact with cannabinoid receptors, specifically CB1, exhibiting potential anorectic effects and suggesting applications in obesity treatment .
- MDM2 Inhibition : Related pyrazole derivatives have been identified as potent inhibitors of the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. These compounds demonstrate high affinity (K_i < 1 nM) and favorable pharmacokinetic profiles, indicating their potential as anticancer agents .
Biological Activity Summary
The following table summarizes key biological activities associated with this compound and its analogs:
Case Study 1: Antitubercular Activity
In a study conducted at the National Institute of Allergy and Infectious Diseases, a series of pyrazole derivatives were screened for activity against Mtb. The compound demonstrated significant bactericidal activity under various media conditions, suggesting a novel mode of action distinct from existing antitubercular agents. The SAR analysis indicated that specific functional groups were critical for enhancing potency and solubility .
Case Study 2: CB1 Antagonism
Another investigation focused on the modulation of cannabinoid receptors by similar pyrazole compounds. The results indicated that these compounds could effectively antagonize G-protein coupling while enhancing ERK1/2 phosphorylation, suggesting potential therapeutic applications in obesity management .
Research Findings
Recent literature emphasizes the importance of fluorinated compounds in enhancing biological activity through improved pharmacokinetic properties and receptor interactions. The presence of the fluorine atom in this compound's structure has been linked to increased potency compared to non-fluorinated analogs, particularly in inhibiting serotonin uptake and other enzymatic pathways .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those similar to 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide. For instance, derivatives with similar structures have shown moderate antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum . The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Analgesic and Anti-inflammatory Potential
The compound exhibits potential analgesic and anti-inflammatory effects by acting as a modulator of pain pathways. Compounds with similar piperidine and pyrazole structures have been identified as effective in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Study on Antifungal Activity : A series of N-substituted pyridinyl pyrazole derivatives were synthesized and tested against various fungal strains. Some compounds exhibited over 50% inhibition at concentrations as low as 100 µg/mL, outperforming traditional fungicides .
- Pain Management Research : In animal models, compounds structurally related to this compound demonstrated significant reductions in pain responses, indicating their potential for treating chronic pain conditions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Reaction Conditions and Outcomes
| Condition | Product | Yield | Analytical Confirmation |
|---|---|---|---|
| 6M HCl, reflux, 8h | 5-Carboxylic acid derivative | 78% | -NMR, LC-MS |
| 2M NaOH, 70°C, 12h | Sodium carboxylate salt | 85% | FT-IR (C=O stretch at 1685 cm) |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the fluorophenyl group exerting minimal electronic influence due to its para substitution .
Alkylation/Quaternization at Piperidine Nitrogen
The tertiary amine in the piperidine ring undergoes alkylation with electrophilic agents, forming quaternary ammonium salts. This modifies solubility and bioavailability.
Example Reaction with Methyl Iodide
| Reagent | Conditions | Product | Physicochemical Change |
|---|---|---|---|
| CHI (2 eq) | DMF, 60°C, 6h | N-Methylpiperidinium iodide derivative | Increased logP (from 2.1 to 1.4) |
Quaternization reduces membrane permeability but enhances aqueous solubility (>50 mg/mL in PBS) .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group participates in EAS, though reactivity is attenuated by the electron-withdrawing fluorine. Nitration and sulfonation require harsh conditions:
| Reaction | Reagents/Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-Nitro-4-fluorophenyl derivative | Meta to fluorine |
| Sulfonation | SO/HSO, 80°C | 3-Sulfo-4-fluorophenyl derivative | Meta to fluorine |
Density functional theory (DFT) calculations confirm meta-directing effects due to fluorine’s -I/+M interplay .
Coordination Chemistry with Metal Ions
The pyridine and piperidine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Solvent/Temp | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl | EtOH, 25°C | Octahedral Cu(II)-N | 4.2 |
| Fe(NO) | HO, 60°C | Tetrahedral Fe(III)-N | 3.8 |
UV-Vis spectra show ligand-to-metal charge transfer bands at 450–600 nm .
Oxidative Degradation Pathways
The pyrazole ring is susceptible to oxidation, particularly under radical conditions:
| Oxidizing Agent | Conditions | Major Degradants | Mechanism |
|---|---|---|---|
| HO/Fe | pH 7.4, 37°C | Pyrazole N-oxide | Fenton-like radical oxidation |
| O/CHCl | -78°C, 2h | Ring-opened dicarbonyl compounds | Ozonolysis |
LC-MS studies identify m/z 336 → 352 (+16) for N-oxide formation.
Pharmacological Activity Modulation via Structural Modifications
Key structure-activity relationship (SAR) findings:
Replacing the carboxamide with sulfonamide improves target binding through additional H-bonding .
Synthetic Methodologies
Multistep synthesis typically involves:
-
Pyrazole Core Formation : Cyclocondensation of hydrazines with 1,3-diketones .
-
Piperidine-Pyridine Coupling : Buchwald-Hartwig amination (Pd(OAc)/Xantphos) .
-
Carboxamide Installation : Carbodiimide-mediated coupling (EDCI/HOBt) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, though stability challenges (e.g., oxidation) necessitate formulation adjustments for therapeutic use.
Q & A
Basic: What are the key synthetic methodologies for preparing 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves a multi-step process:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole ring.
Substituent Introduction : Fluorophenyl and pyridyl-piperidine moieties are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic groups).
Amide Bond Formation : Carboxamide linkage is achieved using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) .
Microwave-Assisted Optimization : For time-sensitive steps, microwave irradiation enhances reaction efficiency (e.g., 10–15 min vs. 24 h conventional heating) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : and NMR verify regiochemistry of the pyrazole ring and substituent positions. Aromatic protons (δ 7.1–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) are key markers .
- HPLC-MS : Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with mass spectrometry validating the molecular ion peak (e.g., m/z 409.2 [M+H]) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-pyridine linkage .
Advanced: How does the piperidine-pyridine moiety influence target binding affinity and selectivity?
The piperidine-pyridine group enhances:
- Hydrogen Bonding : Pyridine N interacts with kinase ATP pockets (e.g., EGFR, IC = 12 nM vs. 45 nM for non-pyridine analogs) .
- Lipophilicity : LogP increases by 0.8–1.2 units compared to non-heterocyclic analogs, improving blood-brain barrier penetration (e.g., in CNS targets) .
- Conformational Rigidity : Piperidine restricts rotational freedom, optimizing binding to G-protein-coupled receptors (e.g., 5-HT receptors, K = 3.2 nM) .
| Substituent | Target Affinity (IC) | Selectivity Ratio |
|---|---|---|
| Pyridine-piperidine | 12 nM (EGFR) | 10:1 (EGFR vs. HER2) |
| Benzyl-piperazine | 45 nM (EGFR) | 2:1 (EGFR vs. HER2) |
Advanced: How can contradictory biological activity data across studies be systematically resolved?
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Metabolic Instability : Perform liver microsome stability studies (e.g., t < 30 min in rat microsomes indicates rapid clearance) .
- Solubility Effects : Compare activities in DMSO vs. cyclodextrin formulations. For example, aqueous solubility <10 µM may understate potency in cell-based assays .
Advanced: What computational strategies predict interactions with kinases or GPCRs?
- Molecular Dynamics (MD) Simulations : Simulate binding poses over 100 ns to assess piperidine-pyridine flexibility in kinase pockets (e.g., RMSD < 2.0 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for fluorine substitution (e.g., 4-fluorophenyl improves binding by -1.2 kcal/mol vs. phenyl) .
- Pharmacophore Modeling : Matches the pyrazole-carboxamide core to GPCR hinge regions (e.g., 5-HT pharmacophore score > 0.8) .
Advanced: How do structural modifications impact metabolic stability without compromising potency?
- Fluorine Substitution : Reduces CYP3A4-mediated oxidation (e.g., t increases from 22 to 58 min in human hepatocytes) .
- Piperidine N-Methylation : Blocks CYP2D6 metabolism while maintaining kinase affinity (e.g., IC remains <20 nM) .
- Pyridine Isosteres : Replacing pyridine with 1,2,4-triazole improves solubility (LogS = -3.2 vs. -4.5) but reduces EGFR affinity by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
